molecular formula C23H18N2O4 B508788 N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 684227-16-5

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B508788
CAS No.: 684227-16-5
M. Wt: 386.4g/mol
InChI Key: BRYVVQRZFJXLGF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxoisoindole core, and a carboxamide functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with phthalic anhydride to form the isoindole core, followed by further functionalization to introduce the phenyl and carboxamide groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an organic solvent such as acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential anti-inflammatory and immunomodulatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Paracetamol: Acetaminophen, a widely used pain reliever and fever reducer.

    Thalidomide Derivatives: Compounds with similar structural motifs used for their immunomodulatory effects.

Uniqueness

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and development in multiple scientific fields.

Biological Activity

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dioxoisoindole moiety, which is known for its diverse biological activities. The chemical formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, and its molecular weight is approximately 342.36 g/mol. The ethoxy group contributes to its lipophilicity, potentially enhancing its bioavailability.

Interaction with Proteins

Research indicates that this compound may interact with various proteins involved in cancer progression. For instance, studies have shown that similar compounds can inhibit dynamin I and II GTPase activity, which plays a crucial role in endocytosis and cellular signaling pathways . Such interactions could lead to altered cellular uptake of growth factors and nutrients, thereby inhibiting tumor growth.

Antitumor Activity

The compound has demonstrated significant antitumor activity in vitro. In a study assessing the cytotoxicity against various cancer cell lines, it was found that the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests that it may induce apoptosis through mechanisms such as the disruption of mitochondrial function or the activation of caspases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect IC50 Value Reference
Cytotoxicity in cancer cellsInduces apoptosis~10 µM
Protein interactionInhibits GTPase activity170 µM
Antimicrobial activityInhibits bacterial growthVaries by strain

Case Studies

  • Cytotoxicity Assessment : In a study conducted on human glioblastoma U251 cells and melanoma WM793 cells, this compound exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard treatments .
  • Mechanistic Insights : Molecular dynamics simulations suggested that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis regulation . This interaction profile indicates potential for selective targeting in cancer therapy.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of compounds similar to this compound. Modifications in the phenyl ring and substitution patterns have been shown to influence both potency and selectivity against various cancer cell lines .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-18-11-9-16(10-12-18)24-21(26)15-8-13-19-20(14-15)23(28)25(22(19)27)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVVQRZFJXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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